Disperse Blue 183

Descripción general

Descripción

Disperse Blue 183 is a chemical compound known for its diverse applications in scientific research. It is commonly referred to as this compoundand is used primarily as a dye in various industrial processes . The compound’s unique properties make it invaluable for studying colorimetric detection, photochemistry, and biomedical imaging.

Métodos De Preparación

The synthesis of Disperse Blue 183 involves several steps. The process typically begins with the diazotization of 2-cyano-4-nitro-6-bromoaniline, followed by coupling with N-(3-(diethylamino)phenyl)propionamide . The reaction conditions often require controlled temperatures and the use of solvents such as acetone or DMF (dimethylformamide) to ensure proper solubility and reaction efficiency .

Análisis De Reacciones Químicas

Disperse Blue 183 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the azo group, leading to the formation of amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

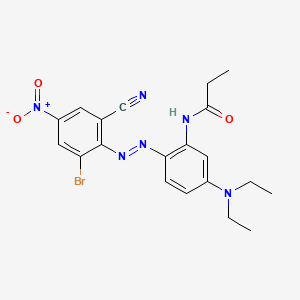

Disperse Blue 183, also known as N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide, is a synthetic dye primarily used in the textile industry. It is a diazonium salt with the chemical formula C20H21BrN6O3 and a molecular weight of 473.32 g/mol . The dye is known for its vivid blue color and is mainly used for dyeing polyester and other synthetic fibers. Disperse Blue 183 exhibits good lightfastness and washfastness properties, making it suitable for various applications.

Applications in Textile Industry

This compoundis extensively used in the textile industry for dyeing polyester and blended fabrics . It is particularly suitable for dyeing very deep colors and offers a high lifting force .

| Property | Description |

|---|---|

| Use | Dyeing polyester and blended fabrics |

| Color | Vivid blue |

| Properties | Good lightfastness and washfastness |

| Suitability | Suitable for dyeing very deep colors |

| Other Names | C.I.Disperse Blue 183, C.I. 11078 |

Environmental Applications

Interaction studies have shown that this compoundcan interact with photocatalysts like nickel silicate, leading to enhanced degradation under UV light exposure. This suggests potential pathways for environmental remediation where the dye could be broken down into less harmful substances.

Adsorption Process: this compoundcan be removed from textile industry effluent using microorganisms . The removal rates of dyes are very fast, and adsorption equilibrium is reached in 5 minutes for all of the five concentrations tested .

Comparable Compounds: this compoundshares similarities with several other disperse dyes commonly used in the industry:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Disperse Blue 1 | C18H12N2O4S | Known for high stability and lightfastness |

| Disperse Blue 56 | C20H22N2O4 | Exhibits excellent washfastness |

| Disperse Violet 1 | C18H16N2O4S | Used primarily for nylon and polyester dyes |

This compoundis unique due to its specific bromine substitution on the aromatic ring, which contributes to its distinct color properties and stability compared to other disperse dyes. Its ability to form strong bonds with polyester fibers enhances its application scope in textile manufacturing.

Potential Toxicity and Sensitization

Research indicates that this compoundcan generate reactive oxygen species under certain conditions, which may lead to oxidative stress in aquatic organisms. Some studies have suggested that this compoundmay exhibit mutagenic properties, raising concerns about its safety in various applications. Azobenzene disperse dyes, including Disperse Blue 183, have been implicated as potentially allergenic . Studies suggest that clothing containing these dyes may pose risks for skin sensitization .

Analytical Techniques

This compoundcan be characterized in polyester fibers using direct analysis in real-time mass spectrometry (DART-MS) . This methodology is sensitive and allows for blind identification of mixtures with the assistance of a high-resolution mass spectrometry database . High-performance liquid chromatography (HPLC) can also be used to test the reactivity of Disperse Blue 183 .

Mecanismo De Acción

The mechanism of action of Disperse Blue 183 involves its interaction with specific molecular targets. The azo group in the compound can undergo photochemical reactions, leading to changes in its electronic structure and fluorescence properties. These changes are utilized in various detection and imaging applications.

Comparación Con Compuestos Similares

Disperse Blue 183 is unique due to its specific combination of functional groups, which impart distinct properties. Similar compounds include:

Disperse Blue 79: Another azo dye with different substituents, used for similar applications.

Disperse Red 1: A related compound with a different color profile and applications in dyeing synthetic fibers.

These compounds share some properties but differ in their specific applications and performance characteristics.

Actividad Biológica

Disperse Blue 183, also known as N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide, is a synthetic dye primarily utilized in the textile industry. This compound has garnered attention not only for its vibrant color and application in dyeing polyester but also for its potential biological activity and environmental impact. This article explores the biological activity of Disperse Blue 183, focusing on its toxicity, mutagenicity, and potential carcinogenic effects based on diverse research findings.

- Chemical Formula : C20H21BrN6O

- Molecular Weight : 473.32 g/mol

- CAS Number : 119466-60-3

Disperse Blue 183 belongs to the class of azo dyes, which are characterized by their azo (-N=N-) functional group. The presence of bromine and nitro groups in its structure contributes to its unique properties and potential biological interactions.

Aquatic Toxicity

Research indicates that this compoundcan generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in aquatic organisms. This property raises concerns regarding its environmental safety and impact on aquatic ecosystems.

Mutagenicity and Carcinogenicity

Studies have suggested that this compoundmay exhibit mutagenic properties. For instance, it has been shown to cause DNA damage in various assays, indicating a potential risk for genetic mutations . Furthermore, there is evidence that compounds structurally related to this compoundare classified as probable human carcinogens based on animal studies that have demonstrated tumorigenic effects following prolonged exposure .

Case Studies

- Animal Studies : In a study involving Fischer 344/N rats, dietary administration of similar azo dyes resulted in a significant increase in urinary bladder tumors, particularly transitional-cell carcinomas. The incidence of these tumors was associated with the formation of urinary bladder calculi, suggesting a dose-dependent relationship between exposure to the dye and tumor development .

- Human Sensitization : A recent investigation into the sensitization activity of azobenzene disperse dyes, including Disperse Blue 183, revealed that these dyes could act as immune sensitizers. Clothing dyed with these compounds may pose risks for skin sensitization among consumers .

Comparative Analysis of Disperse Dyes

To better understand the biological activity of Disperse Blue 183, it is helpful to compare it with other disperse dyes:

Disperse Blue 183's unique bromine substitution contributes to its distinct color properties and stability compared to other disperse dyes.

Environmental Impact

The environmental degradation of this compoundhas been studied in relation to photocatalytic processes. Research suggests that under UV light exposure, this dye can interact with photocatalysts like nickel silicate, leading to enhanced degradation pathways that may mitigate its environmental impact.

Propiedades

IUPAC Name |

N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN6O3/c1-4-19(28)23-18-11-14(26(5-2)6-3)7-8-17(18)24-25-20-13(12-22)9-15(27(29)30)10-16(20)21/h7-11H,4-6H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUCIQQRHZUQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062322 | |

| Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309-94-6 | |

| Record name | Disperse Blue 183 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(2-(2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.